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molecular formula C8H11N3OS B8782874 N-(6-Ethoxypyridin-3-yl)thiourea CAS No. 80840-12-6

N-(6-Ethoxypyridin-3-yl)thiourea

Cat. No. B8782874
M. Wt: 197.26 g/mol
InChI Key: MXYSEPHKUAJGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341769

Procedure details

A solution of 12 g of 3-amino-6-ethoxypyridine in 30 ml of acetone was admixed with a solution of 7.6 g of potassium thiocyanate in 60 ml of acetone, and under stirring, 15.4 g of benzoyl chloride was added dropwise. The mixture was then boiled for 10 minutes. The reaction mixture was poured into ice-water and the resulting crystals (m.p. 130°-133° C.) were recovered by filtration and boiled with 50 ml of 10% sodium hydroxide for 15 minutes. After cooling, crystals (m.p. 142°-146° C.) of 6-ethoxy-3-pyridylthiourea were obtained. These crystals were dissolved in 150 ml of hot 10% potassium hydroxide, and after addition of 37 g of lead acetate, the mixture was stirred at 80° C. for 20 minutes. The precipitated lead sulfide was filtered off and the filtrate was neutralized to give 5 g of 6-ethoxy-3-pyridylcyanamide as colorless needles melting 102°-104° C.
Quantity
12 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH2:9][CH3:10])=[CH:6][CH:7]=1.[S-:11][C:12]#[N:13].[K+].C(Cl)(=O)C1C=CC=CC=1>CC(C)=O>[CH2:9]([O:8][C:5]1[N:4]=[CH:3][C:2]([NH:1][C:12]([NH2:13])=[S:11])=[CH:7][CH:6]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C=NC(=CC1)OCC
Step Two
Name
potassium thiocyanate
Quantity
7.6 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals (m.p. 130°-133° C.) were recovered by filtration
WAIT
Type
WAIT
Details
boiled with 50 ml of 10% sodium hydroxide for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC1=CC=C(C=N1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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